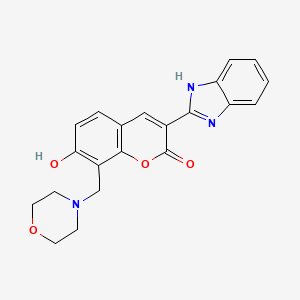

3-(1H-benzimidazol-2-yl)-7-hydroxy-8-(morpholin-4-ylmethyl)-2H-chromen-2-one

Description

This compound belongs to the coumarin (2H-chromen-2-one) family, characterized by a fused benzopyrone core. Its structure includes a 1H-benzimidazole substituent at position 3, a hydroxyl group at position 7, and a morpholin-4-ylmethyl moiety at position 6. The benzimidazole group enhances interactions with biological targets via hydrogen bonding and π-π stacking, while the morpholine substituent improves solubility and pharmacokinetic properties .

Properties

IUPAC Name |

3-(1H-benzimidazol-2-yl)-7-hydroxy-8-(morpholin-4-ylmethyl)chromen-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N3O4/c25-18-6-5-13-11-14(20-22-16-3-1-2-4-17(16)23-20)21(26)28-19(13)15(18)12-24-7-9-27-10-8-24/h1-6,11,25H,7-10,12H2,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZYFLFLATYOYTA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC2=C(C=CC3=C2OC(=O)C(=C3)C4=NC5=CC=CC=C5N4)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-benzimidazol-2-yl)-7-hydroxy-8-(morpholin-4-ylmethyl)-2H-chromen-2-one typically involves multi-step organic reactions One common method starts with the condensation of 1,2-phenylenediamine with an appropriate aldehyde to form the benzimidazole coreThe morpholine group is then introduced via nucleophilic substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as microwave-assisted synthesis can be employed to enhance reaction rates and improve yields .

Chemical Reactions Analysis

Types of Reactions

3-(1H-benzimidazol-2-yl)-7-hydroxy-8-(morpholin-4-ylmethyl)-2H-chromen-2-one can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The benzimidazole ring can be reduced under specific conditions to yield dihydro derivatives.

Substitution: The morpholine group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields ketones, while substitution reactions can introduce various functional groups in place of the morpholine moiety .

Scientific Research Applications

3-(1H-benzimidazol-2-yl)-7-hydroxy-8-(morpholin-4-ylmethyl)-2H-chromen-2-one has a wide range of scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(1H-benzimidazol-2-yl)-7-hydroxy-8-(morpholin-4-ylmethyl)-2H-chromen-2-one involves its interaction with specific molecular targets. The benzimidazole moiety can bind to DNA, inhibiting its replication and transcription, which is crucial for its anticancer activity. The chromenone structure can interact with enzymes, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Core Modifications

- 3-(1H-Benzimidazol-2-yl)-7-(Diethylamino)-2H-Chromen-2-One (Disperse Yellow 82) Key Differences: Replaces the hydroxyl (position 7) and morpholinylmethyl (position 8) with diethylamino (position 7). Impact: The diethylamino group increases lipophilicity, making it suitable as a disperse dye. However, reduced polarity may limit bioavailability compared to the hydroxyl-morpholine combination .

3-(Imidazo[2,1-b]Thiazol-6-yl)-2H-Chromen-2-One Derivatives

- Key Differences : Substitutes benzimidazole with imidazothiazole at position 3.

- Impact : Demonstrated antiviral activity against Parvovirus B19, suggesting that heterocyclic groups at position 3 are critical for antiviral mechanisms. The benzimidazole in the target compound may offer similar or enhanced interactions .

Substituent Position and Type

3-(Benzo[d]Thiazol-2-yl)-7,8-Dihydroxy-2H-Chromen-2-One (3-BTD) and 3-BTMD

- Key Differences : 3-BTD has hydroxyl groups at positions 7 and 8, while 3-BTMD replaces position 8 hydroxyl with methoxy.

- Impact : Methylation (as in 3-BTMD) reduces metabolic susceptibility to COMT-mediated inactivation, highlighting how substituent polarity affects stability and activity. The morpholinylmethyl group in the target compound may similarly modulate metabolism while enhancing solubility .

- 3-(1H-Benzo[d]Imidazol-2-yl)-6-Ethyl-7-Hydroxy-4H-Chromen-4-One Key Differences: Ethyl group at position 6 and a ketone at position 4 (4H-chromen-4-one vs. 2H-chromen-2-one). The 4H-chromen-4-one core may alter electron distribution, affecting binding affinity compared to the 2H-chromen-2-one isomer .

Physicochemical and Pharmacokinetic Properties

Table 1: Comparative Physicochemical Properties

- Key Observations :

- The morpholinylmethyl group in the target compound balances solubility (via morpholine’s polarity) and membrane permeability (via methylene linker).

- Hydroxyl groups enhance hydrogen-bonding capacity but may increase metabolic oxidation unless protected (e.g., methylation in 3-BTMD) .

Biological Activity

The compound 3-(1H-benzimidazol-2-yl)-7-hydroxy-8-(morpholin-4-ylmethyl)-2H-chromen-2-one is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the existing literature on its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure

The compound features a benzimidazole moiety, which is known for its diverse biological properties, and a chromenone structure, which contributes to its pharmacological profile. The presence of the morpholine group is also significant, as it can enhance solubility and bioavailability.

Antitumor Activity

Recent studies have demonstrated that compounds similar to This compound exhibit notable antitumor properties. For instance, a related benzimidazole derivative was shown to inhibit cell proliferation in various cancer cell lines, including lung cancer cells (A549, HCC827, NCI-H358) with IC50 values ranging from 0.85 µM to 6.75 µM in 2D assays, indicating strong cytotoxic effects .

Table 1: Antitumor Activity of Related Compounds

| Compound | Cell Line | IC50 (µM) | Assay Type |

|---|---|---|---|

| Compound A | A549 | 2.12 | 2D |

| Compound B | HCC827 | 5.13 | 2D |

| Compound C | NCI-H358 | 0.85 | 2D |

| Compound D | A549 | 6.75 | 3D |

Antimicrobial Activity

In addition to its antitumor effects, this class of compounds has shown promising antimicrobial activity . Studies indicate that certain benzimidazole derivatives possess significant antibacterial properties against various strains of bacteria. A specific compound exhibited effective inhibition against Gram-positive and Gram-negative bacteria, suggesting potential for development as an antimicrobial agent .

The proposed mechanism of action for the antitumor activity involves the binding of these compounds to DNA, particularly within the minor groove, which disrupts DNA replication and transcription processes . This interaction is crucial for their efficacy as potential therapeutic agents.

Case Studies

One notable study synthesized several benzimidazole derivatives and evaluated their biological activities. Among them, a derivative with structural similarities to This compound was tested in vitro against protozoan parasites such as Trypanosoma cruzi and Trichomonas vaginalis, showing significant antiparasitic effects .

Q & A

Basic: What are the established synthetic routes for this compound, and which spectroscopic techniques are critical for its characterization?

Methodological Answer:

The compound is typically synthesized via condensation reactions between coumarin precursors and substituted benzimidazoles or morpholine derivatives. Key steps include:

- Coumarin core formation : Acid-catalyzed Pechmann condensation of resorcinol derivatives with β-ketoesters.

- Functionalization : Introduction of the benzimidazole and morpholinylmethyl groups via nucleophilic substitution or Mannich reactions under reflux conditions .

Characterization : - 1H/13C NMR : Confirms substitution patterns and hydrogen bonding (e.g., hydroxy proton at δ 10–12 ppm).

- IR Spectroscopy : Identifies carbonyl (C=O, ~1700 cm⁻¹) and hydroxyl (-OH, ~3200 cm⁻¹) groups.

- LC-MS : Validates molecular weight and purity (>95%) .

Advanced: How can reaction conditions be optimized to improve yield when side reactions dominate?

Methodological Answer:

- Catalyst Screening : Use Lewis acids (e.g., ZnCl₂) to enhance electrophilicity of intermediates.

- Temperature Control : Lower temperatures (0–5°C) reduce dimerization; reflux in anhydrous acetone minimizes hydrolysis .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) isolates the product from byproducts like unreacted coumarin or benzimidazole isomers .

Basic: What crystallographic strategies resolve its 3D structure given complex substituents?

Methodological Answer:

- Data Collection : Use high-resolution synchrotron X-ray sources (λ = 0.7–1.0 Å) to resolve overlapping electron densities from morpholine and benzimidazole groups.

- Refinement : SHELXL (for small molecules) applies restraints to flexible substituents (e.g., morpholinylmethyl) and refines anisotropic displacement parameters .

- Validation : Check CIF files with PLATON to detect missed symmetry or twinning .

Advanced: How to address X-ray vs. computational geometry discrepancies?

Methodological Answer:

- Solvent Effects : Include solvent molecules (e.g., DMSO) in DFT calculations (B3LYP/6-311G(d,p)) to match experimental hydrogen-bonding networks .

- Torsional Angles : Compare crystallographic dihedral angles (e.g., benzimidazole-Coumarin) with gas-phase DFT results. Adjust computational models for crystal packing forces .

Basic: What in vitro assays evaluate its anticancer potential?

Methodological Answer:

- Cell Viability : MTT assay using cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculations.

- Positive Controls : Compare with doxorubicin or paclitaxel.

- Mechanistic Studies : Flow cytometry for apoptosis (Annexin V/PI staining) .

Advanced: Designing SAR studies for benzimidazole and morpholine contributions

Methodological Answer:

- Analog Synthesis : Replace morpholine with piperazine or thiomorpholine; substitute benzimidazole with benzothiazole .

- Bioactivity Profiling : Test analogs against kinase targets (e.g., ATR kinase) via enzymatic assays.

- Computational Docking : AutoDock Vina to map binding interactions (e.g., hydrogen bonds with morpholine oxygen) .

Basic: Computational protocols for modeling G-quadruplex DNA interactions

Methodological Answer:

- Docking Setup : Prepare the G-quadruplex (PDB: 1KF1) and ligand in AutoDock Tools.

- Binding Modes : Prioritize groove-binding over intercalation using scoring functions (e.g., ΔG < -8 kcal/mol).

- Validation : Match predicted poses with experimental NMR chemical shifts .

Advanced: MD simulations for binding kinetics and stability

Methodological Answer:

- Force Fields : Use AMBER ff14SB for DNA and GAFF for the ligand.

- Trajectory Analysis : Calculate RMSD (<2 Å) and hydrogen bond lifetimes (>50% simulation time).

- Mechanistic Insights : Identify "hopping" binding modes where the ligand samples multiple grooves .

Resolving contradictions between bioactivity and docking predictions

Methodological Answer:

- Assay Replication : Confirm activity in multiple cell lines to exclude false positives.

- Allosteric Effects : Perform blind docking to identify secondary binding pockets.

- Free Energy Calculations : Use MM-PBSA to quantify contributions from hydrophobic vs. polar interactions .

Validating purity/structural integrity with conflicting HPLC, NMR, and MS data

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.